

# Spectroscopic Analysis of 2-Fluoro-5-nitrophenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Fluoro-5-nitrophenol

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This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-Fluoro-5-nitrophenol** (CAS No. 22510-08-3). The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This information is critical for substance identification, purity assessment, and structural elucidation in research and development settings.

## Chemical and Physical Properties

Property	Value	Reference
CAS Number	22510-08-3	[1][2][3][4][5][6][7]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> FNO <sub>3</sub>	[1][3]
Molecular Weight	157.10 g/mol	[1][3][4][6]
Physical Form	Solid	[4]
Melting Point	113-119 °C	[4]
IUPAC Name	2-fluoro-5-nitrophenol	[3][4]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

## <sup>1</sup>H NMR Spectroscopic Data (Predicted)

The following table outlines the predicted proton NMR chemical shifts for **2-Fluoro-5-nitrophenol**. Note that experimental values may vary slightly based on solvent and concentration.

Chemical Shift (δ/ppm)	Multiplicity	Assignment
10.99	Singlet (s)	1H, Ar-OH
7.78	Doublet of doublets (dd)	1H, Ar-H
7.73	Doublet of doublet of doublets (ddd)	1H, Ar-H
7.44	Doublet of doublets (dd)	1H, Ar-H
Data sourced from iChemical prediction. <a href="#">[8]</a>		

## <sup>13</sup>C NMR Spectroscopic Data

Experimental <sup>13</sup>C NMR data for **2-Fluoro-5-nitrophenol** is not readily available in public databases. However, based on the structure, six distinct aromatic carbon signals are expected. The chemical shifts would be influenced by the electronegative fluorine, oxygen, and nitro group substituents. Aromatic carbons typically resonate in the range of 110-170 ppm. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

## Characteristic IR Absorptions

The table below lists the expected characteristic infrared absorption frequencies for the functional groups in **2-Fluoro-5-nitrophenol**.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration
3500 - 3200	O-H	Stretching (broad)
3100 - 3000	C-H	Aromatic Stretching
1600 - 1475	C=C	Aromatic Ring Stretching
1550 - 1475	N-O	Asymmetric Nitro Stretching
1360 - 1290	N-O	Symmetric Nitro Stretching
1260 - 1180	C-O	Phenolic Stretching
1250 - 1020	C-F	Stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.

### Mass Spectrometry Data

Parameter	Value	Reference
Monoisotopic Mass	157.01752 Da	[3]
Molecular Ion [M] <sup>+</sup>	m/z 157	[3]
Key Fragments	Expected fragments may arise from the loss of the nitro group (-NO <sub>2</sub> , m/z 46), the hydroxyl group (-OH, m/z 17), or carbon monoxide (-CO, m/z 28).	

## Experimental Protocols

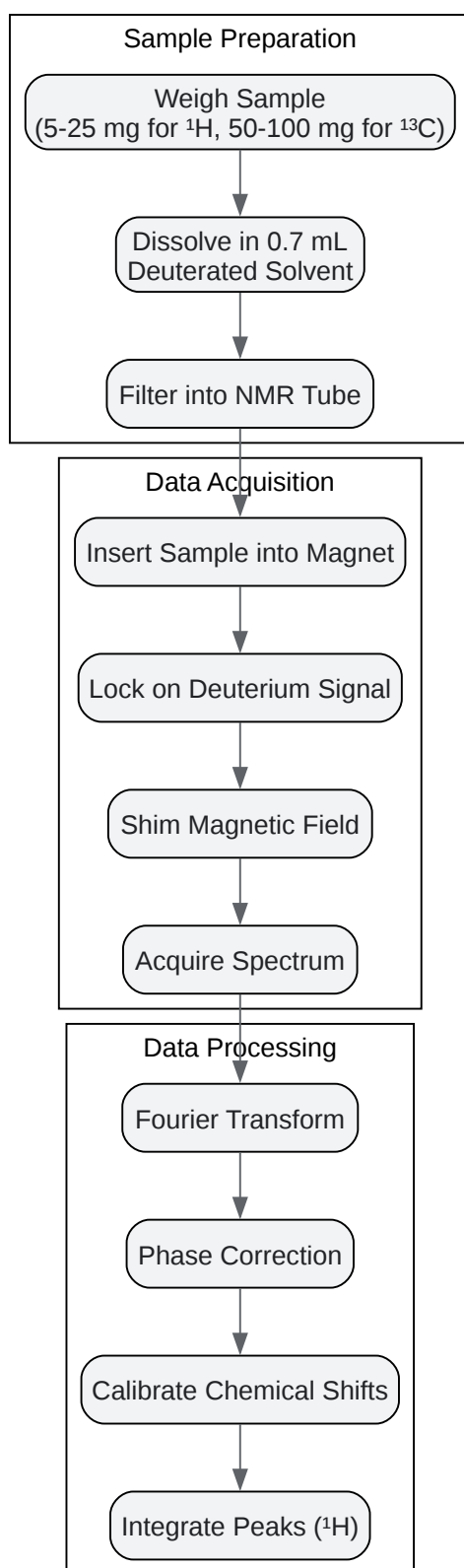
The following sections provide detailed, standardized methodologies for acquiring the spectroscopic data presented.

## Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for preparing a sample of **2-Fluoro-5-nitrophenol** for  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis.

- Sample Preparation:
  - Accurately weigh 5-25 mg of the solid **2-Fluoro-5-nitrophenol** for  $^1\text{H}$  NMR (or 50-100 mg for  $^{13}\text{C}$  NMR) and place it in a clean, dry vial.
  - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ , DMSO- $d_6$ ).
  - Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.
- Sample Filtration:
  - To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.
- Data Acquisition:
  - Insert the capped NMR tube into the spectrometer's spinner turbine.
  - Place the sample into the NMR magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
  - Acquire the  $^1\text{H}$  spectrum.
  - If required, acquire the proton-decoupled  $^{13}\text{C}$  spectrum. A longer acquisition time will be necessary due to the low natural abundance of  $^{13}\text{C}$ .

- Data Processing:
  - Apply Fourier transformation to the raw data (Free Induction Decay).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the peaks in the  $^1\text{H}$  spectrum to determine the relative proton ratios.



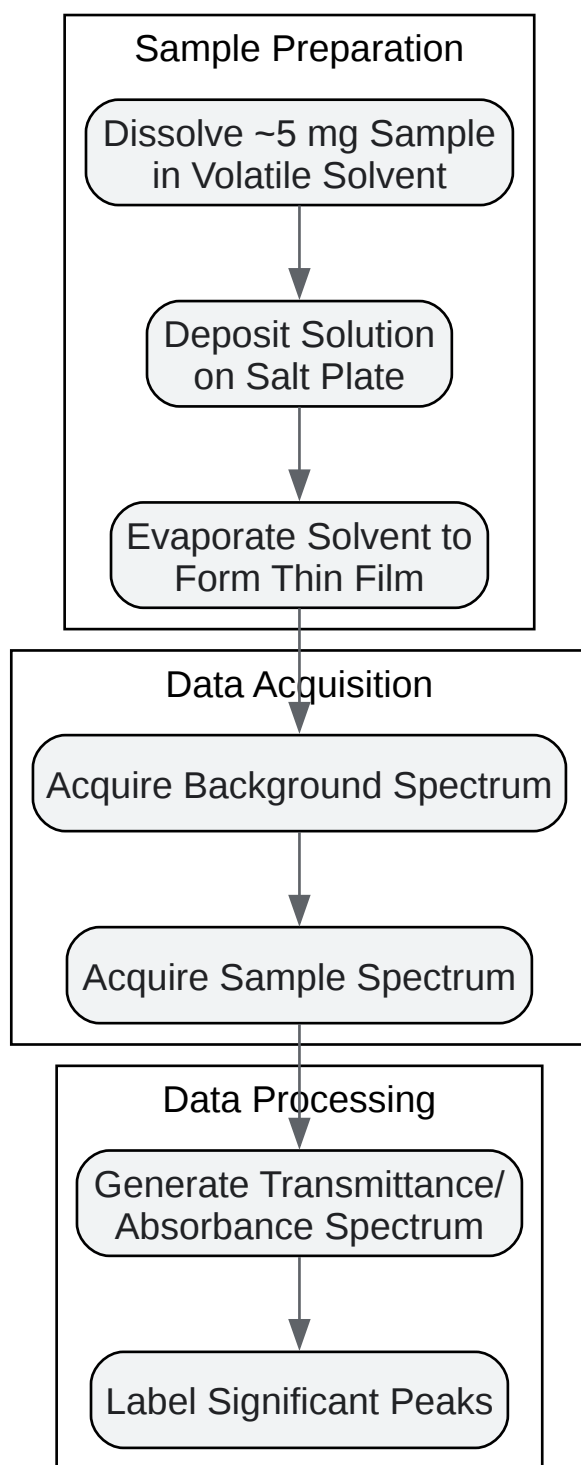
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Fig 1. Experimental workflow for NMR spectroscopy.

## Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the thin solid film method for analyzing a solid sample like **2-Fluoro-5-nitrophenol**.

- Sample Preparation:
  - Place a small amount (approx. 2-5 mg) of solid **2-Fluoro-5-nitrophenol** into a small vial.
  - Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.
- Film Deposition:
  - Using a pipette, transfer one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
  - Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.
- Data Acquisition:
  - Place the salt plate into the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and water vapor.
  - Acquire the sample spectrum.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Label the significant peaks with their corresponding wavenumbers (cm<sup>-1</sup>).



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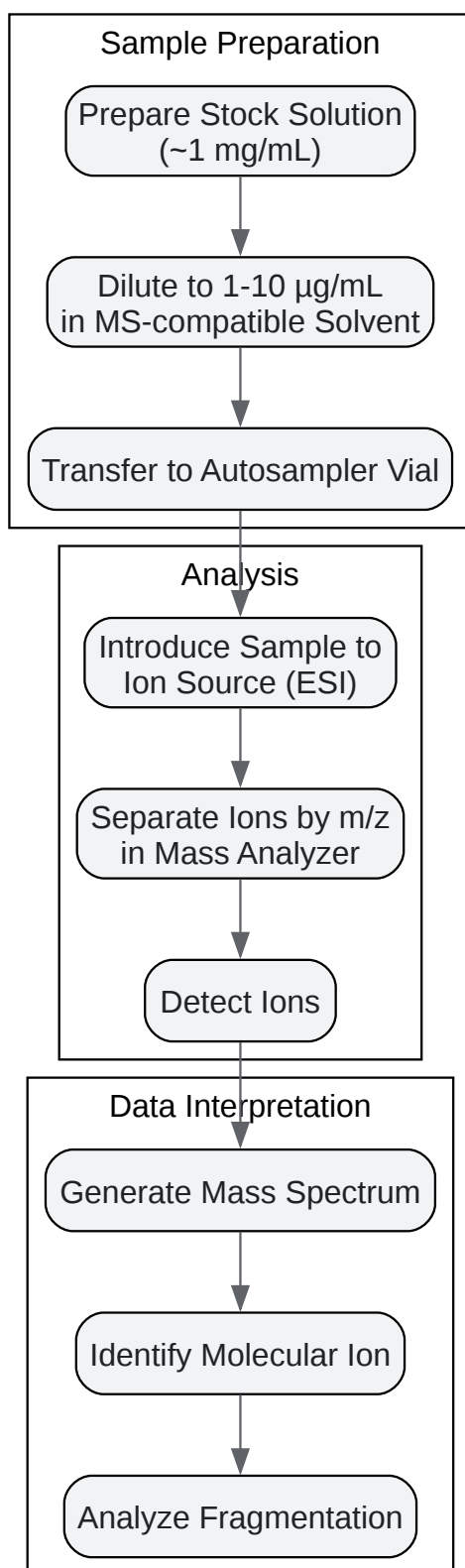
Fig 2. Experimental workflow for FTIR spectroscopy.

## Protocol 3: Mass Spectrometry (MS)



This protocol outlines a general procedure for analyzing **2-Fluoro-5-nitrophenol** using electrospray ionization (ESI) mass spectrometry.

- Sample Preparation:
  - Prepare a stock solution of **2-Fluoro-5-nitrophenol** at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
  - Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mass spectrometer (e.g., methanol, acetonitrile, or water, often with 0.1% formic acid).
  - Filter the final solution if any solid is present.
  - Transfer the diluted sample to an appropriate autosampler vial.
- Data Acquisition:
  - Introduce the sample into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
  - The sample is ionized, typically using electrospray ionization (ESI).
  - The generated ions are transferred into the mass analyzer.
  - The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.
  - The detector records the abundance of each ion.
- Data Processing:
  - The software generates a mass spectrum, which is a plot of relative ion intensity versus  $m/z$ .
  - Identify the molecular ion peak ( $[M+H]^+$  or  $[M-H]^-$ ) to confirm the molecular weight.
  - Analyze the fragmentation pattern to gain structural information.

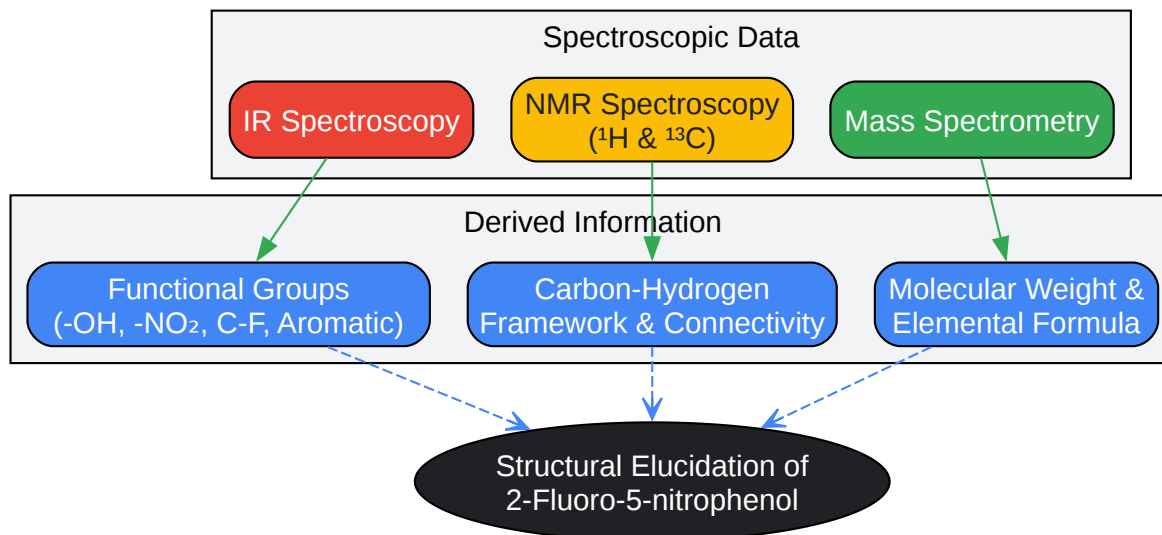


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Fig 3. Experimental workflow for Mass Spectrometry.

## Logical Relationship of Spectroscopic Data

The combination of NMR, IR, and MS provides complementary information that, when used together, allows for the unambiguous structural confirmation of **2-Fluoro-5-nitrophenol**.



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Fig 4. Contribution of spectroscopic techniques to structural elucidation.

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